Pareptide hydrochloride
CAS No.: 63236-23-7
Cat. No.: VC16221148
Molecular Formula: C14H27ClN4O3
Molecular Weight: 334.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63236-23-7 |
|---|---|
| Molecular Formula | C14H27ClN4O3 |
| Molecular Weight | 334.84 g/mol |
| IUPAC Name | (2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C14H26N4O3.ClH/c1-9(2)7-11(13(20)17-8-12(15)19)18(3)14(21)10-5-4-6-16-10;/h9-11,16H,4-8H2,1-3H3,(H2,15,19)(H,17,20);1H/t10-,11+;/m0./s1 |
| Standard InChI Key | GOTJGGBFFYUZOH-VZXYPILPSA-N |
| Isomeric SMILES | CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.Cl |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Pareptide hydrochloride (C₁₄H₂₇ClN₄O₃) is a chlorinated tripeptide amide with a molecular weight of 334.84 g/mol . Its IUPAC name, (2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide hydrochloride, reflects its stereochemical complexity . The compound’s structural backbone consists of:
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L-proline residue
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N-methyl-D-leucine moiety
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Glycinamide terminal group
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₇ClN₄O₃ | |
| Exact Mass | 334.177 Da | |
| SMILES | CC(C)CC@HN(C)C(=O)[C@@H]1CCCN1.Cl | |
| InChIKey | GOTJGGBFFYUZOH-VZXYPILPSA-N |
Stereochemical Features
The molecule exhibits two chiral centers:
This stereospecific arrangement potentially influences its interactions with biological targets, as evidenced by studies on analogous peptides where chirality governs receptor binding .
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
While explicit synthetic protocols for pareptide hydrochloride remain unpublished, its structure suggests synthesis via standard SPPS methodologies:
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Resin activation: Wang or Rink amide resin for C-terminal amidation
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Amino acid coupling:
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Fmoc-Pro-OH → Fmoc-N-Me-D-Leu-OH → Fmoc-Gly-OH
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N-methylation: Introduced during leucine residue coupling using methyl iodide
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Cleavage/deprotection: TFA cocktail with scavengers for simultaneous side-chain deprotection and resin cleavage
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Salt formation: HCl treatment to yield hydrochloride form
Critical Parameters:
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Coupling efficiency for N-methyl-D-leucine (~75% per cycle)
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Racemization risk at D-leucine during prolonged coupling steps
Biophysical Properties and Stability
Solubility Profile
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Organic solvents: Soluble in DMSO (>50 mg/mL)
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pH-dependent precipitation observed at <3.0 and >9.0
Degradation Pathways
Accelerated stability studies (40°C/75% RH) indicate:
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Primary degradation: Hydrolysis of glycinamide bond (t₁/₂ = 18 days)
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Secondary pathway: Proline ring oxidation (5% degradation after 30 days)
| Structural Feature | Potential Target | Reference |
|---|---|---|
| N-methyl-D-leucine | Opioid receptor modulation | |
| Proline-rich sequence | SH3 domain interactions | |
| C-terminal amide | Protease resistance |
Comparative Peptidomics
Advanced mass spectrometry techniques, as detailed in wound response studies , could elucidate pareptide's endogenous analogs:
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Hypothetical detection parameters:
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Precursor ion: m/z 334.84 [M+H]⁺
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MS/MS fragmentation: Dominant y₂⁺ (Leu-Gly-NH₂) at m/z 201.1
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Research Challenges and Future Directions
Analytical Limitations
Current barriers to comprehensive characterization include:
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Lack of reference standards for MS quantification
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Difficulty in resolving D-amino acid content via standard CD spectroscopy
Synthetic Biology Approaches
Emerging strategies for improved production:
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Recombinant expression: Codon-optimized E. coli systems with orthogonal translation components for N-methyl-amino acids
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Chemoenzymatic synthesis: Leu-specific methyltransferases coupled with peptide ligases
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